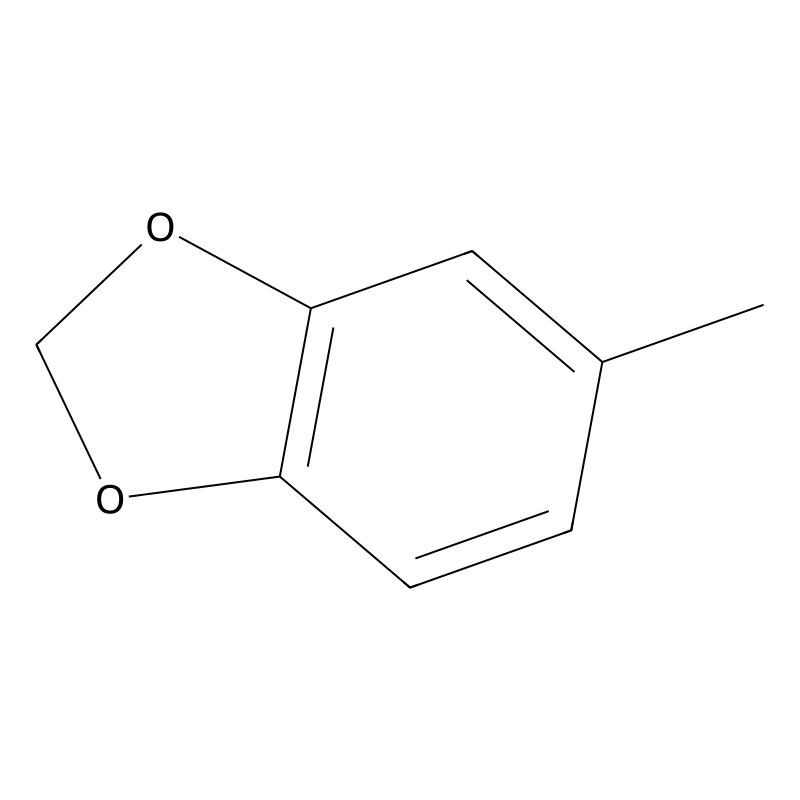5-Methyl-1,3-benzodioxole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential as a Precursor in Organic Synthesis:
The presence of the benzodioxole ring system makes 5-MBD a potentially valuable intermediate in the synthesis of more complex organic molecules. Studies have explored its use as a starting material for the preparation of various heterocyclic compounds, which are a class of molecules containing atoms other than carbon in their ring structures. These studies have shown that 5-MBD can be effectively transformed into various functionalized derivatives, demonstrating its potential utility in organic synthesis [].
5-Methyl-1,3-benzodioxole is an organic compound characterized by its unique structure, which includes a methylenedioxy group attached to a benzene ring. Its chemical formula is , and it is classified under the broader category of benzodioxoles. This compound is known for its aromatic properties and is often used as a building block in organic synthesis due to its functional versatility .
Research indicates that 5-Methyl-1,3-benzodioxole exhibits notable biological activities. It has been studied for its potential effects on various biological systems, including antimicrobial and anti-inflammatory properties. Its derivatives are also investigated for their roles in modulating neurotransmitter systems, which could have implications in pharmacology .
Several methods exist for synthesizing 5-Methyl-1,3-benzodioxole:
- From Catechol: A common method involves starting with catechol and reacting it with methylating agents.
- Electrophilic Aromatic Substitution: This method entails introducing a methyl group into the benzodioxole structure through electrophilic substitution.
- Pictet-Spengler Reaction: This reaction can also be utilized to form 5-Methyl-1,3-benzodioxole from appropriate precursors under acidic conditions .
5-Methyl-1,3-benzodioxole finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
- Agriculture: The compound is investigated for its potential use in developing pesticides and herbicides due to its biological activity.
- Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and other scented products .
Studies on 5-Methyl-1,3-benzodioxole have focused on its interactions with biological targets. For instance, research has demonstrated its ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Additionally, its interactions with enzymes involved in metabolic pathways are being explored to understand its pharmacokinetics better .
Several compounds share structural similarities with 5-Methyl-1,3-benzodioxole. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 1,3-Benzodioxole | Base structure without methyl substitution | |
| 4-Methyl-1,3-benzodioxole | Methyl group at position four; different reactivity | |
| Isosafrole | Contains a propenyl group; used as a fragrance | |
| Safrole | Known for its use in perfumery; has similar structure |
Uniqueness of 5-Methyl-1,3-benzodioxole
The uniqueness of 5-Methyl-1,3-benzodioxole lies in its specific methyl substitution at the fifth position of the benzodioxole framework. This modification enhances its solubility and alters its biological activity compared to similar compounds. Furthermore, the presence of both methylene and dioxole functionalities contributes to its reactivity and potential applications in synthetic chemistry and pharmacology .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








